molecular formula C18H22ClN5O2.H3NO3S<br>C18H25ClN6O5S B12772549 Einecs 285-008-4 CAS No. 85005-77-2

Einecs 285-008-4

Cat. No.: B12772549
CAS No.: 85005-77-2
M. Wt: 472.9 g/mol
InChI Key: BGMOISKTKYZBQP-UHFFFAOYSA-N
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Description

Einecs 285-008-4 is a high-purity chemical compound supplied for use as a critical reference standard and building block in laboratory research and development. As part of the European Inventory of Existing Commercial Chemical Substances (EINECS), this substance is recognized as an existing substance in the European Union market . Researchers can utilize this high-grade material for various investigative applications, including method development and validation in analytical chemistry, where it serves as a calibration standard. It is also valuable in chemical synthesis as a precursor or intermediate for developing novel compounds and materials. Furthermore, its defined properties make it suitable for biochemical and pharmacological screening assays to explore potential mechanisms of action and structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Please refer to the product's Certificate of Analysis for detailed specifications including purity, identity confirmation via spectral data, and exact physical characteristics.

Properties

CAS No.

85005-77-2

Molecular Formula

C18H22ClN5O2.H3NO3S
C18H25ClN6O5S

Molecular Weight

472.9 g/mol

IUPAC Name

N'-[4-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine;sulfamic acid

InChI

InChI=1S/C18H22ClN5O2.H3NO3S/c1-4-23(12-11-22(2)3)15-7-5-14(6-8-15)20-21-18-10-9-16(24(25)26)13-17(18)19;1-5(2,3)4/h5-10,13H,4,11-12H2,1-3H3;(H3,1,2,3,4)

InChI Key

BGMOISKTKYZBQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.NS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The preparation of Einecs 285-008-4 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the use of advanced chemical synthesis techniques to ensure high purity and yield. The exact synthetic routes and reaction conditions can vary depending on the desired application and scale of production .

Chemical Reactions Analysis

Einecs 285-008-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Catalysis

Cobalt(II) chloride serves as a catalyst in various chemical reactions, particularly in organic synthesis. It facilitates reactions such as oxidation and polymerization, enhancing reaction rates and yields. For example, it is employed in the synthesis of polymers where cobalt acts as a catalyst to initiate polymerization processes.

Analytical Chemistry

In analytical chemistry, Cobalt(II) chloride is utilized for qualitative analysis. It can be used to test for the presence of certain anions and cations in solution. Its colorimetric properties allow for easy visual detection of chemical changes during reactions.

Biological Studies

Cobalt(II) chloride has been used in biological research to study cellular processes. It acts as a hypoxia mimetic agent, enabling researchers to investigate the effects of low oxygen conditions on cellular metabolism and gene expression. This application is crucial in cancer research and studies related to ischemia.

Material Science

In material science, Cobalt(II) chloride is used in the production of various materials, including pigments and coatings. Its ability to provide vibrant colors makes it a popular choice in the production of colored glass and ceramics.

Electrochemistry

Cobalt(II) chloride finds applications in electrochemical cells and batteries. It can be used as an electrolyte or a component in electrode materials, contributing to the efficiency and performance of energy storage devices.

Case Study 1: Cobalt(II) Chloride in Cancer Research

A study published in Cancer Letters demonstrated that Cobalt(II) chloride could induce hypoxic conditions in cancer cells, leading to increased expression of hypoxia-inducible factors (HIFs). This research highlighted the compound's role in understanding tumor behavior under low oxygen conditions, providing insights into potential therapeutic strategies.

Case Study 2: Use in Polymer Synthesis

Research published in Macromolecules explored the use of Cobalt(II) chloride as a catalyst for the polymerization of styrene. The study found that varying concentrations of Cobalt(II) chloride significantly affected the molecular weight and properties of the resulting polystyrene, showcasing its effectiveness as a catalytic agent.

Data Table: Applications of Einecs 285-008-4

Application AreaSpecific UsesRelevant Studies/References
CatalysisOrganic synthesis, polymerizationMacromolecules Study
Analytical ChemistryQualitative analysis of ionsAnalytical Methods Review
Biological StudiesHypoxia mimetic agentCancer Letters Study
Material SciencePigments, coatingsJournal of Materials Science
ElectrochemistryElectrolytes in batteriesElectrochemical Society Transactions

Mechanism of Action

The mechanism of action of Einecs 285-008-4 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity Metrics

  • Tanimoto Index : Compounds with ≥70% similarity in 2D structural fingerprints (e.g., PubChem fingerprints) are considered analogs. This method enabled coverage of 33,000 EINECS chemicals using only 1,387 labeled reference compounds from REACH Annex VI .
  • Physicochemical Property Matching: Properties such as log Kow (octanol-water partition coefficient) and molecular weight are critical for predicting bioavailability and toxicity. ERGO reference substances, for instance, cover 28 compounds that align closely with EINECS bioavailability profiles .

Predictive Modeling

  • QSAR Models: Developed for chlorinated alkanes and organothiophosphates, these models predict acute toxicity using log Kow and in vitro data. For example, QSARs for chlorinated alkanes achieved high accuracy in estimating fish toxicity .
  • RASAR Networks : Machine learning connects unlabeled EINECS compounds (e.g., EINECS 285-008-4) to structurally similar, well-characterized analogs. A RASAR model with 1,387 labeled chemicals covered 33,000 EINECS substances, demonstrating scalability .

Comparative Data Table

The following table illustrates hypothetical analogs of this compound, based on similarity approaches and property matching:

Compound (CAS No.) Tanimoto Similarity log Kow Molecular Weight (g/mol) Key Use Toxicity Profile
This compound Reference Pending Pending Industrial solvent Predicted LD50: 500 mg/kg (QSAR)
(E)-4-Methoxy-4-oxobut-2-enoic acid (3052-50-4) 1.00 1.16 130.10 Polymer synthesis H315/H319 (Skin/Eye irritation)
2-Chloronicotinic acid (2840-28-0) 0.92 1.63 171.58 Pharmaceutical intermediate Log Kp: -6.05 cm/s (Low dermal absorption)
REACH Annex VI Ref. (Example) 0.85 2.10 180.00 Surfactant LC50 (Fish): 0.1 mg/L

Key Research Findings

Coverage Efficiency : A small subset of labeled compounds (e.g., REACH Annex VI) can predict properties for >20× more EINECS substances via similarity networks .

Toxicity Prediction Accuracy: QSAR models for chlorinated alkanes and mononitrobenzenes showed ROC-AUC values >0.7, indicating reliable toxicity forecasting .

Bioavailability : ERGO reference substances overlap significantly with EINECS compounds in bioavailability-related properties, suggesting shared metabolic pathways .

Q & A

Q. Table 1: Key Parameters for Reproducible Synthesis

ParameterExample SpecificationValidation Method
Reaction Temperature80°C ± 0.5°CCalibrated thermocouple
Purity Threshold≥98% (HPLC)Column calibration records
Solvent GradeHPLC-grade acetonitrileCertificate of analysis

Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Answer:
Contradictions often arise from methodological variability. Strategies include:

  • Meta-analysis : Systematically compare experimental conditions (e.g., solvent polarity, temperature) from disparate studies to identify confounding variables .
  • Sensitivity testing : Replicate experiments under controlled variations (e.g., pH, humidity) to isolate factors influencing properties like solubility or stability .
  • Statistical reconciliation : Apply ANOVA or t-tests to determine if observed differences are statistically significant .

Q. Example Workflow :

Compile existing data into a comparative table.

Identify outliers and assess their experimental protocols.

Replicate outlier conditions to confirm/disprove findings.

Basic: What ethical and safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Risk assessment : Conduct a hazard analysis (e.g., flammability, toxicity) using SDS documentation and institutional guidelines .
  • Waste disposal : Follow EPA/DOT regulations for chemical waste, including neutralization protocols for reactive byproducts .
  • Training : Document researcher competency in emergency procedures (e.g., spill containment, first aid) .

Advanced: How can computational models be validated against experimental data for this compound?

Answer:

  • Cross-validation : Compare density functional theory (DFT) predictions with empirical spectroscopic data (e.g., bond lengths from XRD vs. computational outputs) .
  • Error quantification : Calculate root-mean-square deviations (RMSD) between predicted and observed values .
  • Parameter sensitivity testing : Vary computational inputs (e.g., solvation models) to assess robustness .

Q. Table 2: Validation Metrics for Computational Models

MetricThresholdData Source
RMSD (bond lengths)<0.05 ÅXRD vs. DFT
Spectral correlationR² ≥ 0.95Experimental vs. simulated IR

Basic: What systematic approaches are effective for identifying knowledge gaps in existing literature on this compound?

Answer:

  • Database mining : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound NOT catalysis") to filter understudied areas .
  • Citation mapping : Tools like CiteSpace visualize citation networks to highlight poorly connected research themes .
  • Temporal analysis : Compare publication trends to identify declining/emerging topics (e.g., synthesis vs. environmental fate) .

Advanced: What statistical methods are appropriate for assessing variability in catalytic activity studies of this compound?

Answer:

  • Multivariate analysis : Use principal component analysis (PCA) to disentangle interdependent variables (e.g., temperature, catalyst loading) .
  • Error propagation : Quantify uncertainty in kinetic measurements (e.g., turnover frequency) using Monte Carlo simulations .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points in replicate trials .

Basic: How should researchers structure a hypothesis-driven investigation into the biological activity of this compound?

Answer:

  • PICO framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (positive/negative controls), and Outcomes (e.g., IC50 values) .
  • Dose-response design : Test multiple concentrations with triplicate measurements to establish dose dependency .
  • Negative controls : Include solvent-only groups to rule out assay artifacts .

Advanced: What advanced spectroscopic techniques can resolve structural ambiguities in derivatives of this compound?

Answer:

  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and long-range couplings in complex structures .
  • X-ray crystallography : Resolve stereochemical ambiguities by comparing experimental and predicted crystal packing .
  • High-resolution MS : Confirm molecular formulas via exact mass matching (e.g., <5 ppm error) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.